molecular formula C15H14ClFN2S B5823948 N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea

N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea

Cat. No. B5823948
M. Wt: 308.8 g/mol
InChI Key: BUMSXNJATSOSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea (CBFT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CBFT is a member of the thiourea family of compounds that has been synthesized through a variety of methods.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea is not fully understood. However, studies have suggested that N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea exerts its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB pathway. N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to possess anti-oxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation. Additionally, N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea is its potential as a therapeutic agent in the treatment of various diseases. N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has also been shown to have low toxicity and good bioavailability. However, one limitation of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea is its limited solubility in water, which may affect its bioavailability. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea.

Future Directions

Despite the significant progress made in the study of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea, there are still many areas that require further investigation. One future direction is the development of more efficient and scalable synthetic methods for N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea. Additionally, more studies are needed to fully understand the mechanism of action of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea and its potential applications in the treatment of various diseases. Furthermore, the potential side effects of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea need to be thoroughly investigated to ensure its safety for human use. Overall, N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea can be synthesized through a variety of methods, including the reaction of 3-chlorobenzyl isothiocyanate with 4-fluorobenzylamine. Other methods include the reaction of 3-chlorobenzylamine with 4-fluorobenzyl isothiocyanate or the reaction of 3-chlorobenzyl chloride with 4-fluorobenzyl thiourea. The synthesis of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea can be achieved through both traditional and modern synthetic methods.

Scientific Research Applications

N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential applications in the field of medicine. Studies have shown that N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea possesses anti-tumor, anti-inflammatory, and anti-oxidant properties. N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has also been shown to have potential applications in the treatment of diabetes, cardiovascular diseases, and neurological disorders. Furthermore, N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been investigated for its potential as a therapeutic agent in the treatment of various types of cancer.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2S/c16-13-3-1-2-12(8-13)10-19-15(20)18-9-11-4-6-14(17)7-5-11/h1-8H,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMSXNJATSOSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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